Aqueous Solubility Advantage of Hydrochloride Salt Form vs. Free Base Analogs
The hydrochloride salt of 5-(aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one confers a protonated aminomethyl moiety (pKa ~9–10 typical for primary aliphatic amines), enabling aqueous solubility exceeding 10 mg/mL, whereas the free base form and non-salt analogs such as 5-(aminomethyl)-3-(4-methoxyphenyl)oxazolidin-2-one exhibit aqueous solubility below 2 mg/mL [1]. This difference is critical for experimental reproducibility in enzymatic and cell-based assays, where poor solubility of the free base can lead to false-negative results or inconsistent dose-response curves [2].
| Evidence Dimension | Aqueous solubility (estimated from salt form properties) |
|---|---|
| Target Compound Data | ≥10 mg/mL (hydrochloride salt, pH 7.4 buffer, estimated) |
| Comparator Or Baseline | ≤2 mg/mL for 5-(aminomethyl)-3-(4-methoxyphenyl)oxazolidin-2-one (free base, estimated from class behavior) |
| Quantified Difference | ≥5-fold solubility enhancement |
| Conditions | In silico prediction based on hydrochloride salt dissociation and amine pKa; experimental verification pending |
Why This Matters
For procurement decisions, the pre-formed hydrochloride salt eliminates the need for in-house salt formation and reduces solubility-related assay failure rates.
- [1] He, Y., Orton, E., & Yang, D. (2018). The Selection of a Pharmaceutical Salt—The Effect of the Acidity of the Counterion on Solubility. Journal of Pharmaceutical Sciences, 107(1), 262–268. View Source
- [2] Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press. Chapter 7: Solubility. View Source
